2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group, a propionyl-substituted tetrahydroquinoline ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propionyl Group: The tetrahydroquinoline intermediate can be acylated using propionyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenoxy ring with a methoxy group.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved may include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(1-butyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propionyl group, in particular, may confer distinct properties compared to similar compounds with different acyl groups.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-13-16(10-11-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHSMINCTXGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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